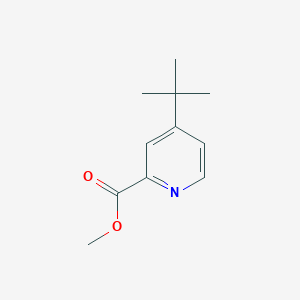
Methyl 4-(tert-butyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(tert-butyl)picolinate is an organic compound with the molecular formula C11H15NO2. It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a tert-butyl group, and the carboxylic acid group is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-(tert-butyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 4-(tert-butyl)picolinic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the direct alkylation of methyl picolinate with tert-butyl bromide in the presence of a strong base such as potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability. The process typically involves the esterification route, with careful control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl 4-(tert-butyl)picolinate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: 4-(tert-butyl)picolinic alcohol.
Substitution: 4-(tert-butyl)picolinic acid.
科学研究应用
Methyl 4-(tert-butyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized picolinic acid derivatives.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of methyl 4-(tert-butyl)picolinate depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its nitrogen and oxygen atoms. These complexes can exhibit unique catalytic or biological activities.
In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Methyl picolinate: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-(tert-butyl)picolinic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
tert-Butyl picolinate: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
Methyl 4-(tert-butyl)picolinate is unique due to the presence of both the tert-butyl group and the methyl ester group. This combination imparts specific steric and electronic properties, influencing its reactivity and interactions with other molecules. Its unique structure makes it a valuable compound in synthetic chemistry and various research applications.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 4-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)8-5-6-12-9(7-8)10(13)14-4/h5-7H,1-4H3 |
InChI 键 |
XNXGGZKUJJOBAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















